molecular formula C8H10N2O4 B10911593 1-Ethyl-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid

1-Ethyl-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B10911593
M. Wt: 198.18 g/mol
InChI Key: XVKJWYFRDGUZNS-UHFFFAOYSA-N
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Description

1-Ethyl-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazole family. This compound is characterized by a pyrazole ring substituted with an ethyl group at the 1-position, a methoxycarbonyl group at the 5-position, and a carboxylic acid group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound often involve scalable solvent-free reactions to ensure high yields and cost-effectiveness. These methods may utilize continuous flow reactors to optimize reaction conditions and improve efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

1-Ethyl-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific biological context and the substituents on the pyrazole ring.

Comparison with Similar Compounds

    1-Methyl-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

    1-Phenyl-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid: Contains a phenyl group instead of an ethyl group.

Uniqueness: 1-Ethyl-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the 1-position can affect the compound’s lipophilicity and its ability to interact with biological targets.

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

1-ethyl-5-methoxycarbonylpyrazole-3-carboxylic acid

InChI

InChI=1S/C8H10N2O4/c1-3-10-6(8(13)14-2)4-5(9-10)7(11)12/h4H,3H2,1-2H3,(H,11,12)

InChI Key

XVKJWYFRDGUZNS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C(=O)O)C(=O)OC

Origin of Product

United States

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